In Vitro MAO-A Inhibition of 3,4-Dibromo-7-methoxyquinoline
In an in vitro enzymatic assay, 3,4-dibromo-7-methoxyquinoline demonstrated inhibition of recombinant human monoamine oxidase A (MAO-A) with an IC50 value of 12,400 nM [1]. This represents a moderate level of activity that provides a baseline for structure-activity relationship studies, though it is significantly weaker than the low-nanomolar potency typically observed for optimized clinical MAO-A inhibitors.
| Evidence Dimension | Inhibition of recombinant human MAO-A |
|---|---|
| Target Compound Data | IC50 = 12,400 nM |
| Comparator Or Baseline | Clinical MAO-A inhibitors (e.g., moclobemide) typically exhibit IC50 values in the low nanomolar range (e.g., 6–100 nM). |
| Quantified Difference | >120-fold weaker than typical clinical inhibitors |
| Conditions | Inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes by spectrofluorometric analysis |
Why This Matters
This data establishes a quantifiable baseline for MAO-A activity, essential for medicinal chemists optimizing potency through structural modification of the quinoline core.
- [1] BindingDB. (n.d.). BDBM50493474 / CHEMBL2430703. Inhibition of recombinant human MAO-A. IC50 = 1.24E+4 nM. View Source
